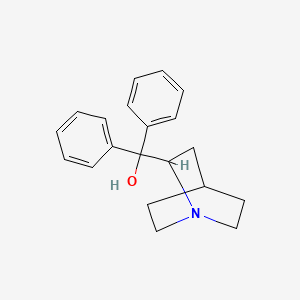
alpha,alpha-Diphenyl-2-quinuclidinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha-Diphenyl-2-quinuclidinemethanol: is a chemical compound with the molecular formula C20H23NO and a molecular weight of 293.44 It is known for its unique structure, which includes a quinuclidine core substituted with diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Diphenyl-2-quinuclidinemethanol typically involves the reaction of quinuclidine with benzophenone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group to a hydroxyl group .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha,alpha-Diphenyl-2-quinuclidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while substitution reactions can produce various substituted quinuclidinemethanol compounds .
Applications De Recherche Scientifique
Alpha,alpha-Diphenyl-2-quinuclidinemethanol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha,alpha-Diphenyl-2-quinuclidinemethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. Additionally, the quinuclidine core may interact with biological receptors, affecting various physiological processes .
Comparaison Avec Des Composés Similaires
- Alpha,alpha-Diphenyl-2-pyridinethanol
- Alpha,alpha-Diphenyl-2-quinolinemethanol
- Alpha,alpha-Diphenyl-2-sulfolanemethanol
Comparison: Alpha,alpha-Diphenyl-2-quinuclidinemethanol is unique due to its quinuclidine core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions due to the presence of the quinuclidine structure .
Propriétés
Numéro CAS |
60999-40-8 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-2-yl(diphenyl)methanol |
InChI |
InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-16-11-13-21(19)14-12-16/h1-10,16,19,22H,11-15H2 |
Clé InChI |
JNZMANQLHCNXTA-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1CC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


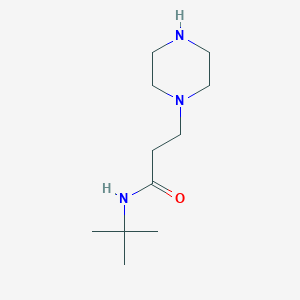
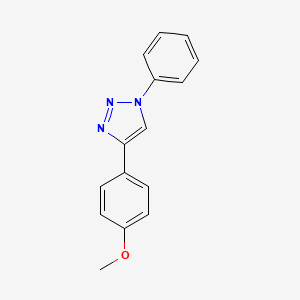
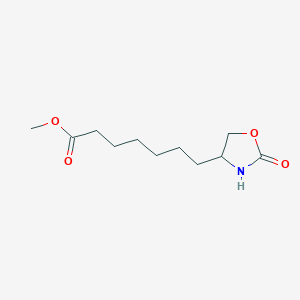
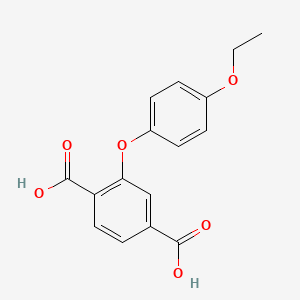
![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)

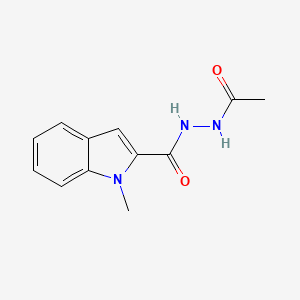
![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
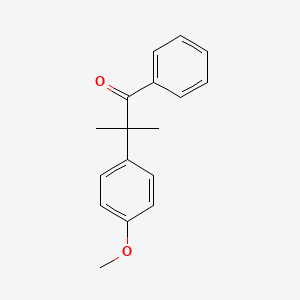
![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)

![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)

